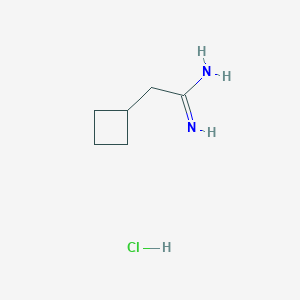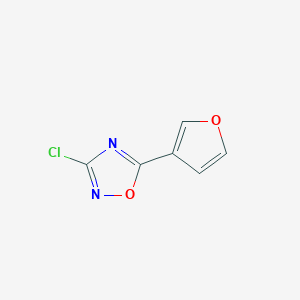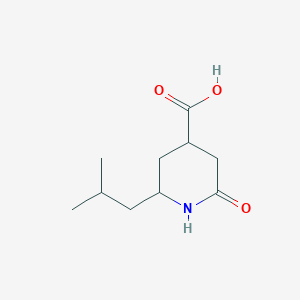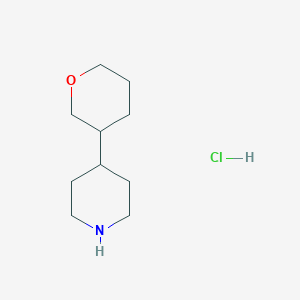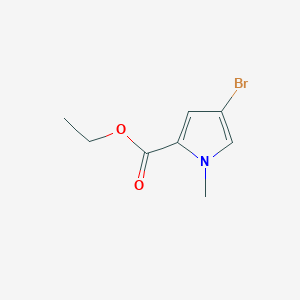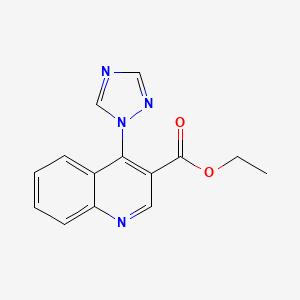
ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Mécanisme D'action
Target of Action
Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets through hydrogen bonds, leading to various pharmacological effects . For instance, some 1,2,4-triazole benzoic acid hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biological pathways due to their broad-spectrum biological activities . For example, some 1,2,4-triazole benzoic acid hybrids have been found to inhibit the proliferation of cancer cells, suggesting an impact on cell cycle regulation .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the molecule is known to improve pharmacokinetic properties, including bioavailability .
Result of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines . For instance, some 1,2,4-triazole benzoic acid hybrids have demonstrated cytotoxic effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(1,2,4-triazol-1-yl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)11-7-16-12-6-4-3-5-10(12)13(11)18-9-15-8-17-18/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOJCAKWOYLFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)
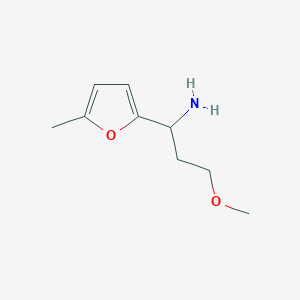
amine hydrochloride](/img/structure/B1430087.png)
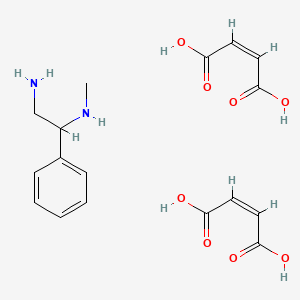
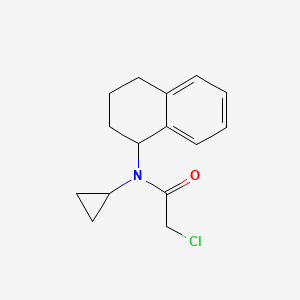
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)
![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)
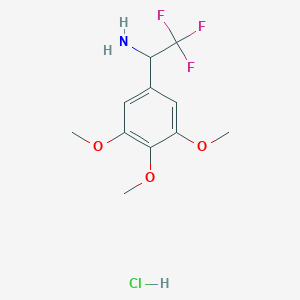
![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)
